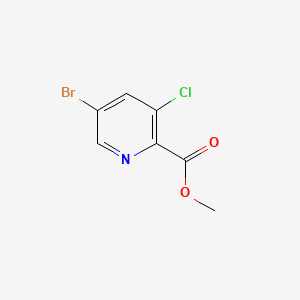

Methyl 5-bromo-3-chloropicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

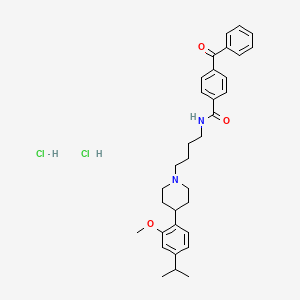

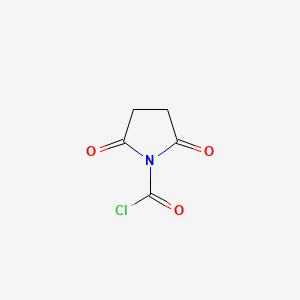

“Methyl 5-bromo-3-chloropicolinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It has an average mass of 250.477 Da and a monoisotopic mass of 248.919205 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with bromo, chloro, and methoxycarbonyl functional groups . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .Physical and Chemical Properties Analysis

“this compound” has a density of 1.7±0.1 g/cm³, a boiling point of 310.7±37.0 °C at 760 mmHg, and a flash point of 141.7±26.5 °C . It has a molar refractivity of 48.7±0.3 cm³ and a polar surface area of 39 Ų . The compound is characterized by a polarizability of 19.3±0.5 10^-24 cm³ and a molar volume of 148.7±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Fumigation in Agriculture

Methyl 5-bromo-3-chloropicolinate is closely related to chemicals used in soil fumigation, particularly as an alternative to methyl bromide for pre-plant soil fumigation. Although no chemical currently has the same spectrum of activity and versatility as methyl bromide, alternatives like chloropicrin, when used in combination with other pesticides and cultural controls, show significant control over many plant pathogens in soil and stimulate growth in annual crops (Duniway, 2002).

Organic and Coordination Chemistry

This compound is used in organic and coordination chemistry. For instance, the halomethylation of salicylaldehydes, a chemical reaction that involves bromo- and chloro-methylation, establishes a method for attaching functional arms to salicylaldehydes for further applications in these fields of chemistry (Wang et al., 2006).

Weed Control in Agriculture

Research into alternatives for methyl bromide for weed control has included a focus on other soil fumigants like chloropicrin. Studies have shown that combinations of various fumigants, including chloropicrin, have synergistic interactions and are effective against various agricultural pests such as Cyperus esculentus L (Hutchinson et al., 2004).

Environmental Fate and Metabolism

The environmental fate and metabolism of soil fumigants as replacements for methyl bromide, including chloropicrin, have been extensively reviewed. This includes examining their physicochemical properties and their behavior in different environmental conditions (Ruzo, 2006).

Pest Management in Horticulture

In horticulture, specifically in the cultivation of perennial crops, alternatives to methyl bromide like chloropicrin have been evaluated. These alternatives are vital for ensuring the production of crops that are free from soilborne pests and pathogens, a crucial aspect in the industry (Schneider et al., 2009).

Nematode Management

In the context of nematode management, especially after the phase-out of methyl bromide, alternatives like chloropicrin have been explored. These alternatives are considered in developing strategies for controlling phytoparasitic nematodes in various agricultural contexts (Karavina & Mandumbu, 2012).

Detection of Harmful Chemical Compounds

This compound is related to compounds used in detecting harmful chemical substances in various contexts, such as in poultry feed. Studies have proposed methods like modified Dodecagonal photonic crystal fiber for detecting these substances, demonstrating the broad application of these compounds in analytical chemistry (Niger et al., 2019).

Wirkmechanismus

Target of Action

Methyl 5-bromo-3-chloropicolinate is a complex compound with a molecular formula of C7H5BrClNO2 The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that the compound might have good bioavailability.

Eigenschaften

IUPAC Name |

methyl 5-bromo-3-chloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNSPYFGGCZDJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673234 |

Source

|

| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214336-41-0 |

Source

|

| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)

![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)